Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds exhibit a variety of biological activities and are used in the development of pharmaceuticals, agrochemicals, and organic electronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate typically involves the condensation of 3,5-dimethylthiophene-2-carbaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives
Scientific Research Applications
Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate: Known for its diverse applications in medicinal chemistry and material science.
2,5-Dimethylthiophene: A simpler thiophene derivative used in the synthesis of more complex compounds.
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-(3,5-dimethylthiophen-2-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-4-13-10(12)8(11)9-6(2)5-7(3)14-9/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQBRPRUXVKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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